3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile
CAS No.: 5128-83-6
Cat. No.: VC15613111
Molecular Formula: C17H25NO
Molecular Weight: 259.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5128-83-6 |
---|---|
Molecular Formula | C17H25NO |
Molecular Weight | 259.4 g/mol |
IUPAC Name | 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanenitrile |
Standard InChI | InChI=1S/C17H25NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-8H2,1-6H3 |
Standard InChI Key | GFYMECOPFJQEAI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC#N |
Introduction
Structural and Chemical Properties
The molecular structure of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile features a phenolic ring substituted with two tert-butyl groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and a propanenitrile chain at the 1 position. The tert-butyl groups contribute significant steric hindrance, which enhances the compound’s stability against oxidative degradation—a hallmark of hindered phenol antioxidants . The nitrile group introduces polarity and potential reactivity, enabling participation in nucleophilic addition or hydrolysis reactions.
Comparative Physical Properties
While direct measurements for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile are unavailable, its methyl ester analog (methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) offers a useful benchmark :
Property | Methyl Ester Analog | Propanenitrile (Expected) |
---|---|---|
Molecular Formula | C₁₈H₂₈O₃ | C₁₈H₂₇N₀₁O₁ |
Molecular Weight | 292.41 g/mol | 285.42 g/mol |
Melting Point | 60–67°C | Likely higher (nitrile group) |
Water Solubility | 2.2 mg/L at 20°C | Lower due to nitrile hydrophobicity |
LogP (Octanol-Water) | 4.87 (estimated) | ~5.2 (estimated) |
The nitrile group likely reduces solubility in polar solvents compared to ester derivatives, impacting formulation strategies in industrial applications .
Synthesis Pathways
Although no explicit synthesis route for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile is documented in the reviewed sources, methods for analogous compounds suggest plausible approaches. For example, the production of tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane involves transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol in the presence of a basic catalyst . Adapting this methodology, the propanenitrile derivative could theoretically be synthesized via:
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Nitrile Formation: Reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionaldehyde with hydroxylamine followed by dehydration.
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Cyanation: Direct cyanation of a halogenated precursor (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl bromide) using sodium cyanide.
These routes remain speculative, as the reviewed patents and studies focus on ester and acid derivatives rather than nitriles .
Metabolic and Environmental Considerations
A rat metabolism study on the propionate antioxidant AO1010 revealed rapid hydrolysis to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid), which was excreted in urine . While analogous data for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile are lacking, its metabolism likely involves:
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Hydrolysis: Conversion to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid via nitrilase enzymes.
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Conjugation: Glucuronidation or sulfation for renal excretion.
Fenozan acid has been detected in 88–98% of human urine samples, indicating widespread exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants . If the propanenitrile derivative undergoes similar metabolic pathways, fenozan acid could serve as a biomarker for its presence in biological systems.
Comparative Analysis with Related Antioxidants
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